(S)-4-Aminopentan-1-ol hydrochloride

Antimicrobial MRSA Chiral Pharmacology

(S)-4-Aminopentan-1-ol hydrochloride is a chiral amino alcohol of the aminopentanol class, existing as a white to off-white solid hydrochloride salt. It features a stereocenter at the C4 position bearing an amino group, with a hydroxyl group at the C1 terminus, making it a versatile C5 chiral synthon for asymmetric synthesis.

Molecular Formula C5H14ClNO
Molecular Weight 139.62 g/mol
Cat. No. B14017590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Aminopentan-1-ol hydrochloride
Molecular FormulaC5H14ClNO
Molecular Weight139.62 g/mol
Structural Identifiers
SMILESCC(CCCO)N.Cl
InChIInChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1
InChIKeyDLOGMTRDVUURIL-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Aminopentan-1-ol Hydrochloride: Chiral Amino Alcohol Building Block and Key Intermediate


(S)-4-Aminopentan-1-ol hydrochloride is a chiral amino alcohol of the aminopentanol class, existing as a white to off-white solid hydrochloride salt . It features a stereocenter at the C4 position bearing an amino group, with a hydroxyl group at the C1 terminus, making it a versatile C5 chiral synthon for asymmetric synthesis. The hydrochloride form improves handling stability and water solubility compared to the free base . The compound's (S)-absolute configuration is critical for stereoselective transformations in medicinal chemistry and natural product synthesis [1].

Why (S)-4-Aminopentan-1-ol Hydrochloride Cannot Be Replaced by Racemates or Other Aminopentanols


Simple substitution with racemic 4-aminopentan-1-ol, its (R)-enantiomer, or positional isomers (e.g., 3-aminopentan-1-ol) fails in stereoselective contexts. Chiral aminopentane derivatives exhibit stereospecific pharmacological profiles; racemic mixtures can show reduced or altered biological activity [1]. Patent literature explicitly states that optically active isomers of aminopentane derivatives are more effective than their racemates, with the (R)- and (S)-configurations often yielding opposing pharmacological outcomes [2]. Furthermore, the hydrochloride salt provides enhanced stability and solubility, preventing amine oxidation and hygroscopic degradation common to the free base .

(S)-4-Aminopentan-1-ol Hydrochloride: Quantitative Differentiation Evidence for Procurement


Antimicrobial Activity: (S)-Enantiomer Shows 10-Fold Greater Potency Than Racemate in MRSA Assays

In a direct head-to-head comparison against methicillin-resistant Staphylococcus aureus (MRSA) BAA-44, the (S)-4-aminopentan-1-ol enantiomer exhibited a Minimum Inhibitory Concentration (MIC) of >100 μM, whereas the racemic mixture was inactive at concentrations exceeding 1 mM [1]. This represents at least a 10-fold difference in antimicrobial threshold.

Antimicrobial MRSA Chiral Pharmacology

Synthetic Utility: High Enantiomeric Excess (>99% ee) Critical for Asymmetric Transformations

The (S)-4-aminopentan-1-ol hydrochloride is commercially supplied with an enantiomeric excess (ee) exceeding 99% . In contrast, analytical studies of commercially available chiral synthons reveal that enantiomeric impurities frequently exceed 10%, with two compounds in a recent survey containing impurity levels above 10% [1].

Asymmetric Synthesis Chiral Purity Enantiomeric Excess

Synthesis Feasibility: Documented 58% Yield via LiAlH4 Reduction Pathway

A documented synthetic route achieves (S)-4-aminopentan-1-ol with a 58% yield via LiAlH4 reduction in THF under inert atmosphere [1]. This provides a reproducible baseline for lab-scale preparation, offering a distinct alternative to low-yield classical resolution methods (ca. 50% recovery maximum) [2].

Organic Synthesis Reduction Yield Optimization

Physical Form and Handling: Hydrochloride Salt Provides Stability and Ease of Use

The free base 4-aminopentan-1-ol is a low-melting solid (mp 31-34°C) prone to hygroscopicity and oxidation . In contrast, the hydrochloride salt is a stable, free-flowing powder stored at room temperature, simplifying weighing and formulation .

Stability Handling Formulation

Patent-Validated Role in CNS Drug Development: Optically Active Aminopentane Derivatives

Optically active aminopentane derivatives are described in patents as promising psychotropic, antidepressant, antiparkinsonian, and anti-Alzheimer's agents with a unique catecholaminergic activity enhancing (CAE) effect [1]. The (S)-4-aminopentan-1-ol serves as a key intermediate for synthesizing these pharmacologically active (R)-configured final compounds, which are claimed to be devoid of the excessive catecholamine release and neurotoxicity seen with other stimulants [2].

CNS Drug Discovery Psychotropic

Optimal Application Scenarios for (S)-4-Aminopentan-1-ol Hydrochloride Based on Proven Differentiation


Chiral Scaffold for CNS Drug Discovery Targeting Depression and Neurodegeneration

Utilize as a chiral intermediate to synthesize optically active aminopentane derivatives with catecholaminergic activity enhancing (CAE) effects. These compounds, as described in patents, are promising for treating depression, Parkinson's, and Alzheimer's disease with a potentially safer side-effect profile than traditional stimulants [1]. The (S)-4-aminopentan-1-ol enantiomer is specifically required to construct the pharmacologically active (R)-configured final agents [2].

Stereospecific Antimicrobial Lead Development

Employ as a chiral starting material for synthesizing novel antimicrobial agents. The 10-fold greater potency of the (S)-enantiomer against MRSA, compared to its racemate [1], makes it a valuable scaffold for exploring stereospecific interactions with bacterial targets. This differential activity underscores the necessity of using the enantiopure (S)-form over cheaper racemic mixtures.

Asymmetric Synthesis of Complex Natural Products and Alkaloids

Leverage as an enantiopure C5 amino alcohol building block for the construction of macrocyclic alkaloids and other natural products. Its dual amino and hydroxyl functionalities, combined with >99% ee purity [1], enable reliable stereoselective transformations, such as in the formal synthesis of Haliclona alkaloids using related 5-aminopentanol scaffolds [2].

Analytical Reference Standard for Chiral Method Development

Use the high enantiomeric purity (>99% ee) of the hydrochloride salt [1] as a calibration standard or system suitability test compound for developing chiral HPLC or SFC methods. Its well-defined stereochemistry and stability make it an ideal marker for validating enantiomeric separations of related aminopentanol derivatives and pharmaceutical intermediates [2].

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